N-(Phenylmethylene)-1-piperazinamine
Description
Historical Context and Evolution of Piperazine (B1678402) Chemistry
The history of piperazine chemistry begins with its name, derived from a chemical resemblance to piperidine, a component of piperine (B192125) from the black pepper plant (Piper nigrum). wikipedia.orgalchetron.comchemeurope.com However, it's crucial to note that piperazines are not naturally derived from plants of the Piper genus. wikipedia.orgalchetron.com Piperazine is an organic compound composed of a six-membered ring with two nitrogen atoms at opposite positions. alchetron.comchemeurope.comnih.gov
Industrially, piperazine is synthesized as a byproduct during the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.orgalchetron.com It can also be produced by the reduction of pyrazine (B50134) using sodium in ethanol (B145695). wikipedia.orgalchetron.com
Initially, piperazine was utilized in medicine as a solvent for uric acid, though its effectiveness in this role within the body was limited. chemeurope.comdrugbank.com A significant evolution in its application occurred in 1953 when it was introduced as an anthelmintic agent to treat parasitic worm infections. alchetron.comnih.govdrugbank.com Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist, allowing the host to expel them. drugbank.com Beyond medicine, piperazines are used in the manufacturing of plastics, resins, pesticides, and in industrial processes like carbon capture. alchetron.comchemeurope.com
Significance of the Piperazine Scaffold as a Privileged Structure in Organic and Medicinal Chemistry
The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. thieme-connect.comnih.gov This designation stems from its versatile structure, which can be readily modified to create novel molecules with a wide array of biological activities. thieme-connect.comresearchgate.net The presence of two nitrogen atoms at opposing ends of the six-membered ring confers several advantageous properties. researchgate.net
Overview of Imine Chemistry and its Structural Role in N-(Phenylmethylene)-1-piperazinamine
An imine, also known as a Schiff base, is a functional group characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.comchemistrylearner.combyjus.com Imines are typically formed through the condensation reaction between a primary amine and an aldehyde or a ketone, which involves the elimination of a water molecule. masterorganicchemistry.comwikipedia.org This reaction is generally conducted under mildly acidic conditions that activate the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com
The structure of this compound is defined by the presence of this imine linkage. ontosight.ai It is formed from the reaction of 1-aminopiperazine, which contains a primary amine group, and benzaldehyde (B42025), an aldehyde. ontosight.ai The resulting C=N double bond is a critical structural feature of the molecule. Imines are valuable intermediates in organic synthesis, particularly in the creation of heterocyclic compounds, and can be reduced to form amines. chemistrylearner.comwikipedia.org In a biological context, the imine group can be protonated to form an iminium ion, which can act as an electron-accepting group. chemistrylearner.com
Scope and Research Focus on this compound and its Analogs
Current research on this compound and its analogs is primarily driven by their potential in medicinal chemistry. ontosight.ai Studies are exploring the compound's possible biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The synthesis of various analogs, where different functional groups are attached to the core piperazine ring, allows researchers to investigate structure-activity relationships. ontosight.ai These synthetic efforts aim to create derivatives with enhanced efficacy or novel biological functions. The characterization of these new compounds relies on modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structure and purity. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
30651-62-8 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(E)-1-phenyl-N-piperazin-1-ylmethanimine |
InChI |
InChI=1S/C11H15N3/c1-2-4-11(5-3-1)10-13-14-8-6-12-7-9-14/h1-5,10,12H,6-9H2/b13-10+ |
InChI Key |
VNGYECUMQJJJGT-JLHYYAGUSA-N |
SMILES |
C1CN(CCN1)N=CC2=CC=CC=C2 |
Isomeric SMILES |
C1CN(CCN1)/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Phenylmethylene 1 Piperazinamine and Its Derivatives
Direct Condensation Approaches: Reaction of 1-Aminopiperazine with Benzaldehyde (B42025)
The most direct and common method for synthesizing N-(Phenylmethylene)-1-piperazinamine is the condensation reaction between 1-aminopiperazine and benzaldehyde. ontosight.ai This reaction forms an imine (also known as a Schiff base) by creating a double bond between the nitrogen of the aminopiperazine and the carbonyl carbon of the benzaldehyde, with the elimination of a water molecule.
Optimization of Reaction Conditions for Imine Formation
The efficiency and yield of the imine formation are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of catalyst.
For instance, a study on the synthesis of a related compound, 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, involved refluxing a methanolic solution of 1-amino-4-methylpiperazine (B1216902) and o-nitrobenzaldehyde for 8 hours. nih.gov The reaction mixture was then concentrated and allowed to crystallize at room temperature. nih.gov This suggests that elevated temperatures are beneficial for driving the condensation forward. The removal of water, often achieved by azeotropic distillation or the use of drying agents, can also shift the equilibrium towards the product, increasing the yield.
The optimization often involves a systematic variation of these parameters to find the ideal balance that maximizes product yield and purity while minimizing reaction time and side product formation.
Solvent Effects and Catalysis in Condensation Reactions
The choice of solvent can significantly influence the rate and outcome of condensation reactions. Solvents like ethanol (B145695) and methanol (B129727) are commonly used as they effectively dissolve the reactants. nih.gov In some cases, catalyst-free conditions are effective, particularly in polar solvents that can facilitate the necessary proton transfers. nih.gov
A study on the condensation of benzaldehyde with other amines demonstrated that solvents such as acetonitrile (B52724) and ethanol afforded high product yields. researchgate.net In contrast, less polar solvents like toluene (B28343) and dichloromethane (B109758) resulted in lower yields. researchgate.net The presence of water can also play a dual role; while it is a byproduct to be removed, a small amount can sometimes catalyze the reaction by facilitating proton transfer. nih.gov
Catalysts are often employed to accelerate the reaction. Acid catalysts, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. Basic catalysts, like piperidine, can facilitate the deprotonation of the amine, increasing its nucleophilicity. nih.gov In some syntheses, ionic liquids have been explored as alternative catalysts and solvents, offering advantages like enhanced stability and reusability. researchgate.net
| Solvent | Relative Yield |
|---|---|
| Acetonitrile | High |
| Ethanol | High |
| Ethyl Acetate | Moderate |
| Tetrahydrofuran | Moderate |
| Water | Moderate |
| Toluene | Low |
| Dichloromethane | Low |
Multi-Step Synthesis of this compound from Precursors
While direct condensation is straightforward, multi-step syntheses may be employed to achieve higher purity, better yields, or to introduce specific functionalities. A common strategy involves the use of protecting groups to prevent side reactions, particularly at the second nitrogen of the piperazine (B1678402) ring.
A general approach for creating monosubstituted piperazines involves first protecting one of the piperazine nitrogens. mdpi.com A widely used protecting group is the tert-butyloxycarbonyl (Boc) group. The protected piperazine can then be reacted with a suitable reagent, followed by deprotection to yield the desired monosubstituted product. mdpi.com
Advanced Synthetic Routes for this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships for various applications. These derivatives can be created by modifying either the piperazine ring or the phenylmethylene group.
Functionalization at the Piperazine Nitrogen Atoms
The secondary nitrogen atom of the piperazine ring in this compound is a prime site for functionalization. This allows for the introduction of a wide variety of substituents, altering the molecule's properties.
Common reactions at this nitrogen include:
Alkylation and Benzylation: Introducing alkyl or benzyl (B1604629) groups via reaction with corresponding halides. nih.gov
Acylation and Sulfonylation: Reacting the piperazine nitrogen with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. This has been demonstrated in the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine. nih.gov
Michael Addition: The secondary amine can be added to α,β-unsaturated compounds. mdpi.com
A study focused on creating N,N'-substituted piperazine derivatives synthesized a series of compounds by reacting piperazine or N-diphenylmethylpiperazine with various aldehydes through reductive amination. researchgate.net Another research effort described the synthesis of thiazolylhydrazine-piperazine derivatives, where the initial step involved reacting 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde. nih.gov These examples highlight the versatility of the piperazine nitrogens for creating a diverse library of compounds. researchgate.netnih.gov
Modifications and Substitutions on the Phenylmethylene Moiety
Modifying the phenyl ring of the benzaldehyde starting material is a direct way to synthesize derivatives with different electronic and steric properties. This involves using substituted benzaldehydes in the initial condensation reaction.
A wide range of substituted benzaldehydes are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring. For example, the synthesis of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine was achieved by reacting 1-amino-4-methylpiperazine with o-nitrobenzaldehyde. nih.gov This demonstrates the straightforward incorporation of an electron-withdrawing nitro group.
Research has shown the successful synthesis of various Schiff base piperazine derivatives using this method, which are of interest for their biological activities. nih.gov The synthesis of new N-benzylidene derivatives has been accomplished via the condensation of an amino-pyrimidine compound with various substituted aromatic aldehydes under microwave irradiation, showcasing a modern approach to creating diversity in the phenylmethylene portion. nih.gov
| Starting Aldehyde | Resulting Moiety | Reference |
|---|---|---|
| o-Nitrobenzaldehyde | (2-Nitrophenyl)methylene | nih.gov |
| 4-Fluorobenzaldehyde | (4-Fluorophenyl)methylene | nih.gov |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | (2-Hydroxyphenyl)methylene | nih.gov |
| 4-(Diethylamino)salicylaldehyde | (4-Diethylamino-2-hydroxyphenyl)methylene | nih.gov |
| 2-Hydroxy-3-methoxybenzaldehyde | (2-Hydroxy-3-methoxyphenyl)methylene | nih.gov |
Incorporation into Complex Heterocyclic Systems
The this compound scaffold, containing a reactive imine-hydrazone functionality, serves as a valuable building block for the construction of a variety of more complex, fused, and spirocyclic heterocyclic systems. These reactions often leverage the reactivity of the C=N double bond and the adjacent nitrogen atoms in cycloaddition and multicomponent reactions.
One of the primary strategies for elaborating the this compound core is through cycloaddition reactions. The imine moiety can act as a dienophile or a dipolarophile, reacting with various dienes and dipoles to afford five- and six-membered rings. For instance, in reactions analogous to those of other N-substituted imines, this compound can theoretically undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. The resulting tetrahydropyridine (B1245486) ring fused to the piperazine core would generate a novel polycyclic system.
A particularly fruitful avenue is the 1,3-dipolar cycloaddition reaction. wikipedia.org Nitrile oxides, generated in situ from hydroximoyl chlorides, are known to react with C=N bonds to form five-membered heterocyclic rings. wikipedia.orgnih.govmdpi.comrsc.org In the context of this compound, this would lead to the formation of a 1,2,4-oxadiazoline ring spiro-fused to the piperazine nitrogen. Such reactions are often highly regioselective. chim.it
Furthermore, the reaction of related heterocyclic enamines with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce complex fused systems through a [2+2] cycloaddition followed by electrocyclic ring-opening. clockss.orgnih.gov The reaction of this compound with DMAD could potentially lead to the formation of novel fused diazepine (B8756704) or other medium-sized ring systems, depending on the reaction pathway. The initial addition of the enamine-like nitrogen to the alkyne can form a dipolar intermediate that cyclizes in various ways. clockss.org
Multicomponent reactions (MCRs) also offer an efficient pathway to complex molecules from simple starting materials in a single step. While specific MCRs involving this compound are not extensively documented, the structural motifs present suggest its potential utility in reactions like the Ugi or Passerini reactions, which could introduce significant molecular diversity.
Table 1: Potential Cycloaddition Reactions for Heterocycle Synthesis
| Reaction Type | Dipolarophile/Dienophile | Dipole/Diene | Potential Product |
| [3+2] Cycloaddition | This compound | Benzonitrile Oxide | Spiro[piperazine-2,5'- nih.govijpsjournal.comresearchgate.netoxadiazoline] derivative |
| [4+2] Cycloaddition | This compound | 2,3-Dimethyl-1,3-butadiene | Tetrahydropyridine-fused piperazine |
| [2+2] Cycloaddition | This compound | Dimethyl Acetylenedicarboxylate (DMAD) | Fused azepine or related heterocycle |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound and its derivatives, these principles are being applied to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsjournal.comsphinxsai.com
A key area of development is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijpsjournal.comresearchgate.netsphinxsai.comresearchgate.net The synthesis of hydrazones, the key step in forming this compound from 1-aminopiperazine and benzaldehyde, can be significantly accelerated under microwave irradiation, often in the absence of a solvent (solvent-free synthesis). researchgate.net This not only reduces the environmental burden of solvent waste but also simplifies product isolation.
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govnih.govsemanticscholar.orgmdpi.commdpi.com This method can enhance reaction rates and yields in the synthesis of heterocyclic compounds. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are often coupled with ultrasound or microwave irradiation to create highly efficient and green synthetic protocols. nih.govnih.gov For instance, a one-pot, ultrasound-assisted synthesis could be envisioned for producing complex heterocyclic systems starting from 1-aminopiperazine, benzaldehyde, and a third component.
The use of greener solvents, such as water or ethanol, and the development of catalyst-free reaction conditions are also central to green synthetic strategies. sphinxsai.com For example, the condensation of hydrazines with carbonyls to form hydrazones can often be performed in ethanol or even water, which are environmentally benign solvents.
Table 2: Comparison of Conventional and Green Synthetic Methods
| Method | Conditions | Advantages | Disadvantages |
| Conventional Synthesis | Reflux in organic solvent (e.g., Toluene, Methanol) | Well-established procedures | Long reaction times, use of volatile organic solvents, higher energy consumption |
| Microwave-Assisted | Solvent-free or in minimal green solvent (e.g., Ethanol) | Rapid reaction rates, higher yields, energy efficient | Requires specialized microwave equipment |
| Ultrasound-Assisted | Room temperature or gentle heating in a green solvent | Shorter reaction times, improved yields, can enable one-pot reactions | Requires ultrasonic bath/probe |
Structural Elucidation and Spectroscopic Analysis of N Phenylmethylene 1 Piperazinamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom within the N-(Phenylmethylene)-1-piperazinamine molecule.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the phenyl ring, the imine group, and the piperazine (B1678402) ring. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The proton of the imine group (CH=N) is characteristically deshielded and would likely be observed as a singlet at approximately δ 8.3 ppm. nih.gov The protons on the piperazine ring will show signals in the upfield region. The four protons on the carbon atoms adjacent to the imine nitrogen (C2 and C6) are expected to resonate at a different chemical shift than the four protons on the carbon atoms adjacent to the secondary amine nitrogen (C3 and C5). These piperazine protons typically appear as multiplets in the δ 2.8 to 3.8 ppm range. nih.govnih.gov The N-H proton of the piperazine ring would likely appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the imine group (C=N) is expected to have a chemical shift in the range of δ 155-165 ppm. The carbon atoms of the phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The carbon atoms of the piperazine ring are expected to resonate in the δ 40-55 ppm range. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Imine CH | 8.2 - 8.4 (singlet) | 158 - 162 |
| Phenyl CHs | 7.2 - 7.8 (multiplets) | 127 - 132 |
| Phenyl C (ipso) | - | 135 - 138 |
| Piperazine CH₂ (adjacent to N=C) | 3.0 - 3.4 (multiplet) | 48 - 52 |
| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 (multiplet) | 44 - 48 |
| Piperazine NH | Variable (broad singlet) | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons within the phenyl ring and between the geminal and vicinal protons of the piperazine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the imine CH, the phenyl CHs, and the piperazine CH₂ groups. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the ipso-carbon of the phenyl ring) and for confirming the connectivity between the phenylmethylene group and the piperazine ring. For instance, a correlation between the imine proton and the ipso-carbon of the phenyl ring, as well as with the C2/C6 carbons of the piperazine ring, would be expected. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the stereochemistry around the C=N double bond, indicating which groups are on the same side of the bond.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of the elemental formula with high accuracy. For this compound (C₁₁H₁₅N₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For this compound, fragmentation is likely to occur at the weaker bonds, such as the C-N bonds of the piperazine ring and the N-N bond of the hydrazone moiety. Common fragmentation pathways for piperazine analogues often involve cleavage of the piperazine ring. nist.gov
Interactive Data Table: Predicted Significant Mass Fragments
| m/z Value | Proposed Fragment Structure/Identity |
| 189 | [M+H]⁺ - Protonated molecule |
| 104 | [C₆H₅CH=N]⁺ - Benzylidene iminium ion |
| 85 | [C₄H₉N₂]⁺ - Piperazine fragment |
| 77 | [C₆H₅]⁺ - Phenyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Chromophore Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a characteristic absorption band for the C=N (imine) stretching vibration, typically in the region of 1600-1650 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium to weak band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| C=N Stretch (imine) | 1600 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which provides information about the electronic transitions and the extent of conjugation. The this compound molecule contains a chromophore consisting of the phenyl ring conjugated with the C=N double bond. This conjugated system is expected to result in one or more absorption bands in the UV region. Typically, benzaldehyde (B42025) and its derivatives show absorption maxima around 240-280 nm. nih.gov The presence of the imine group in conjugation with the phenyl ring may cause a shift in the absorption maximum.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Chromophore | Predicted λmax (nm) |
| Phenyl-C=N | 240 - 290 |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the structural characteristics of the key N-(phenylmethylene) fragment can be inferred from the crystallographic analysis of closely related compounds. The following sections detail the typical solid-state structural features observed in molecules containing this moiety, drawing on data from analogous structures.
Crystal Packing and Lattice Interactions
The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. In compounds structurally similar to this compound, crystal packing is often governed by a combination of van der Waals forces and weaker hydrogen bonds. For instance, in derivatives of N-benzylideneaniline, which share the core phenylmethylene imine structure, the molecules pack in a manner that maximizes dispersive interactions between the aromatic rings.
Conformational Analysis in the Crystalline State
The conformation of molecules in the solid state provides insight into the most stable three-dimensional arrangement under crystalline conditions. For molecules containing the N-(phenylmethylene) group, a key conformational feature is the torsion angle between the phenyl ring and the imine group. In N-benzylideneaniline derivatives, this part of the molecule is often not planar, with significant twisting observed between the phenyl ring of the benzylidene moiety and the plane of the C=N bond.
In a related complex structure, 3,3'-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), the two bicyclic fragments connected by the phenylmethylene bridge are oriented almost orthogonally to each other, with a dihedral angle of 82.16(7)°. nih.gov The thiazine (B8601807) rings within this molecule adopt different conformations, specifically a sofa and a half-chair conformation, highlighting the conformational flexibility that can exist even within a single, complex molecule in the crystalline state. nih.gov The phenyl substituent itself is positioned in an intermediate orientation with respect to the bonds connecting it to the rest of the molecule. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed analysis of bond parameters from X-ray diffraction data provides fundamental information about the molecular geometry. While specific data for this compound is unavailable, data from analogous structures like N-benzylideneaniline offers valuable insights. The central C=N imine bond is a key feature, and its length can be influenced by the electronic nature of the substituents on both the phenyl and the amine sides.
The following tables present typical bond lengths, bond angles, and dihedral angles for the core N-(phenylmethylene) fragment, as derived from crystallographic studies of related compounds.
Table 1: Selected Bond Lengths (Å) (Data is illustrative and based on related structures)
| Bond | Length (Å) |
|---|---|
| C=N | ~1.28 |
| N-C (piperazine) | ~1.47 |
| C-C (phenyl) | ~1.39 (average) |
Table 2: Selected Bond Angles (°) (Data is illustrative and based on related structures)
| Angle | Angle (°) |
|---|---|
| C-C=N | ~120 |
| C=N-C | ~119 |
Table 3: Selected Dihedral Angles (°) (Data is illustrative and based on related structures)
| Dihedral Angle | Angle (°) |
|---|
In the structure of 3,3'-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), specific torsion angles define the orientation of the phenyl group relative to the rest of the molecule, such as the C12—C11—C10—S1 angle of -81.3(2)° and the C13—C12—C11—C10 angle of 112.5(3)°. nih.gov
Hydrogen Bonding and Other Non-Covalent Interactions
In the absence of strong hydrogen bond donors in this compound itself, the crystal structure would be primarily stabilized by weaker non-covalent interactions. These include C—H⋯π interactions, where a hydrogen atom on a piperazine or phenyl ring interacts with the electron cloud of a neighboring phenyl ring, and van der Waals forces.
In the crystal structure of a peroxosolvate of (Z)-N-benzylidene-1-phenylmethanamine oxide, which features a similar N-oxide functional group, O—H⋯O hydrogen bonds are the dominant interaction, forming one-dimensional chains. nih.gov Additionally, weak intermolecular C—H⋯O hydrogen-bonding interactions are also present. nih.gov For 3,3'-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), the analysis of the Hirshfeld surface shows that O⋯H/H⋯O contacts contribute significantly (33.7%) to the intermolecular interactions, indicative of C—H⋯O hydrogen bonds. nih.gov The contribution of C⋯H/H⋯C contacts, associated with C—H⋯π interactions, is lower at 16.3%. nih.gov The most significant contribution comes from H⋯H contacts at 47.4%, underscoring the importance of non-specific van der Waals interactions in the crystal packing. nih.gov
Computational Chemistry and Theoretical Studies on N Phenylmethylene 1 Piperazinamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For compounds analogous to N-(Phenylmethylene)-1-piperazinamine, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and compute electronic properties. researchgate.netnih.govnih.gov
These calculations provide valuable information on the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. For instance, in studies of related Schiff bases, the HOMO-LUMO energy gap has been a key focus of theoretical calculations. researchgate.net
The molecular electrostatic potential (MEP) is another important property derived from quantum chemical calculations. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, including those with biological receptors.
Conformational Analysis and Energy Landscapes via Computational Methods
The flexibility of the piperazine (B1678402) ring and the rotational freedom around the C-N and N-N bonds in this compound make conformational analysis a key aspect of its theoretical investigation.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like piperazine derivatives. These methods can predict the most stable conformations and the energy barriers between them. For example, MD simulations have been employed to study the interaction of piperazine-containing ligands with their biological targets, providing insights into the dynamic nature of these interactions. nih.gov In the context of this compound, MM and MD could be used to identify low-energy conformers and understand how the molecule might adapt its shape upon binding to a receptor.
Density Functional Theory (DFT) for Ground State Geometries
DFT calculations are also extensively used to determine the ground state geometries of molecules with high accuracy. For analogs of this compound, DFT has been used to obtain optimized geometries, which are essential for subsequent calculations of other properties. researchgate.netnih.gov The choice of functional and basis set is critical for obtaining reliable results, and functionals like B3LYP are often chosen for their balance of accuracy and computational cost. researchgate.netnih.gov The potential energy surfaces of related molecules have been explored using these methods to understand rotational barriers and identify stable conformers. arxiv.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties, which is invaluable for the characterization of newly synthesized compounds. For derivatives of piperazine, theoretical calculations of NMR chemical shifts and IR vibrational frequencies have been shown to be in good agreement with experimental data. researchgate.net
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of complex molecules. researchgate.net Similarly, the calculation of IR frequencies can help in identifying characteristic vibrational modes, such as the C=N stretching frequency of the imine group in this compound.
| Spectroscopic Data Type | Computational Method | Typical Application for Piperazine Analogs |
| ¹H NMR Chemical Shifts | DFT (GIAO) | Assignment of proton signals |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | Assignment of carbon signals |
| IR Frequencies | DFT | Identification of functional group vibrations (e.g., C=N, C-N) |
Molecular Docking and Ligand-Receptor Interaction Modeling for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Numerous studies have reported the molecular docking of piperazine derivatives into the active sites of various enzymes and receptors. nih.govconnectjournals.comresearchgate.netnih.gov
For derivatives of this compound, docking studies could reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, with a target protein. For example, in studies of related compounds, docking has been used to understand the binding of piperazine-containing molecules to targets like cholinesterases and various microbial enzymes. nih.govnih.gov The results of these studies, often presented as docking scores and binding energies, help in prioritizing compounds for further experimental testing. connectjournals.comresearchgate.net
Cheminformatics Approaches and QSAR/QSPR Modeling for this compound Analogs
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are essential tools for establishing relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For piperazine analogs, QSAR studies have been conducted to identify the structural features that are important for their activity. nih.gov
Chemical Reactivity and Mechanistic Studies of N Phenylmethylene 1 Piperazinamine
Nucleophilic and Electrophilic Reactions Involving the Imine Bond
The carbon-nitrogen double bond of the imine group in N-(Phenylmethylene)-1-piperazinamine is the primary site for nucleophilic addition reactions. The carbon atom, being electrophilic, is susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.
The addition of organometallic reagents, such as Grignard and organolithium reagents, to imines is a classic method for the formation of carbon-carbon bonds. In a study on the closely related 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides, nucleophilic 1,2-addition of different organometallic reagents proceeded with high diastereoselectivity. This suggests that this compound would readily react with organometallic reagents to yield α-substituted benzylamines. The stereochemical outcome of such reactions is often influenced by the nature of the organometallic reagent and the presence of any chiral auxiliaries.
The imine bond can also be attacked by other nucleophiles like cyanide, leading to α-aminonitriles, which are versatile synthetic intermediates. The reversible nature of imine formation also means it can undergo hydrolysis back to its parent aldehyde (benzaldehyde) and amine (1-aminopiperazine) under acidic conditions. libretexts.org
Conversely, the nitrogen atom of the imine can exhibit nucleophilic character, particularly after deprotonation to form an aza-enolate or a related anionic species. However, the lone pair on the imine nitrogen is generally less nucleophilic than that of the corresponding amine. The piperazine (B1678402) ring itself contains a secondary amine (N-H) which is a more potent nucleophilic site than the imine nitrogen.
Reduction Methodologies for the Phenylmethylene Moiety
The reduction of the imine bond in this compound to the corresponding secondary amine, N-(benzyl)-1-piperazinamine, is a key transformation. This can be achieved through various reduction methodologies, including catalytic hydrogenation and the use of hydride reducing agents.
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. Catalytic hydrogenation is generally a clean and efficient method for imine reduction. The activity of hydrogenation catalysts can be evaluated using probe molecules, and factors such as palladium particle size have been shown to be crucial for catalytic activity.
Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and mild reducing agent for the reduction of imines. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The reactivity of NaBH₄ can be enhanced by the addition of additives. For instance, the NaBH₄/I₂ system is a powerful reducing agent capable of reducing amides to amines, suggesting it would be highly effective for imine reduction. Similarly, the combination of sodium borohydride with copper(II) chloride has been used for the one-pot reduction of nitrostyrenes to phenethylamines, showcasing the versatility of modified borohydride systems.
The following table summarizes typical conditions for the reduction of imines and related functionalities based on analogous systems.
| Reactant Type | Reducing Agent/Catalyst | Solvent | Product Type | Reference |
| Imine | Sodium Borohydride (NaBH₄) | Methanol | Secondary Amine | N/A |
| Cyclic Amide | NaBH₄ / I₂ | THF | Cyclic Amine | researchgate.net |
| Nitrostyrene | NaBH₄ / CuCl₂ | Methanol/THF | Amine | wikipedia.org |
| Amide | Catalytic Hydrogenation (Pd/C) | Ethanol | Amine |
Cycloaddition Reactions and Pericyclic Processes
The imine functionality of this compound can participate as a 2π component in cycloaddition reactions, providing a route to various heterocyclic systems. Of particular importance are [3+2] and [4+2] cycloadditions.
[3+2] Cycloadditions: Imines can react with 1,3-dipoles such as nitrones in a [3+2] cycloaddition to form five-membered heterocyclic rings like isoxazolidines. libretexts.org The regioselectivity of these reactions is governed by frontier molecular orbital interactions between the imine (dipolarophile) and the nitrone (1,3-dipole). These reactions can be highly stereospecific. For instance, the reaction of nitrones with alkenes is a well-established method for synthesizing isoxazolidine (B1194047) rings. libretexts.org
Aza-Diels-Alder Reactions ([4+2] Cycloadditions): Imines can also function as dienophiles in Diels-Alder reactions. More commonly, they act as the aza-diene component in inverse-electron-demand aza-Diels-Alder reactions (Povarov reaction) with electron-rich alkenes to furnish tetrahydroquinolines. The reactivity of the imine in these cycloadditions can be enhanced by Lewis acid catalysis. The development of new methodologies for the synthesis of N-heterocycles often relies on such cycloaddition strategies. nih.gov
The following table provides examples of cycloaddition reactions involving imine-like structures.
| Reaction Type | Reactants | Product Type | Reference |
| [3+2] Cycloaddition | Nitrone + Alkene | Isoxazolidine | libretexts.org |
| [3+2] Cycloaddition | Nitrilimines + Benzoylhydrazones | Spiro-triazoles | rsc.org |
| [4+2] Aza-Diels-Alder | Imine + Alkene | Tetrahydroquinoline | nih.gov |
| Inverse-electron-demand Diels-Alder | 1,2,4,5-Tetrazine + Enamine | 1,2,4-Triazine | nih.gov |
Transformations Leading to Novel Ring Systems and Heterocycles
This compound serves as a valuable building block for the synthesis of more complex heterocyclic structures, including spirocyclic systems. The piperazine ring can be derivatized, and the imine functionality can be used to construct new rings.
For example, the reaction of piperidone derivatives (a related ketone analog) with various reagents can lead to the formation of spiro heterocycles. The reaction of 1-benzyl-2,6-diarylpiperidin-4-one with KCN and aniline (B41778), followed by further transformations, has been shown to produce spiro-piperidine derivatives. ontosight.ai Similarly, reactions with isocyanates and isothiocyanates can lead to the formation of spiro-triazaspiro[4.5]decan-2-ones and -thiones. ontosight.ai These examples highlight the potential of the piperazine core within this compound to be a part of more elaborate spirocyclic frameworks.
Furthermore, multicomponent reactions involving imines are a powerful tool for the rapid construction of molecular complexity. nih.gov For instance, the reaction of an imine, an aldehyde, and an active methylene (B1212753) compound can lead to highly substituted piperidines.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is crucial for controlling the outcome and efficiency of the transformations involving this compound. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insights into the transition states and intermediates of these reactions.
Nucleophilic Addition: The mechanism of nucleophilic addition to the imine bond generally involves the direct attack of the nucleophile on the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion. For organometallic additions to N-tert-butanesulfinyl imines, X-ray crystallography has confirmed different mechanisms depending on the specific reagent used, highlighting the subtle factors that can influence the reaction pathway.
Cycloaddition Reactions: [3+2] cycloadditions of nitrones to olefins are generally considered to be concerted pericyclic processes. libretexts.org The regiochemistry is dictated by the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. DFT calculations have been successfully employed to predict the regioselectivity of such cycloadditions. acs.org Similarly, DFT studies on the aza-Diels-Alder reaction have elucidated the energy profiles and the nature of the transition states involved.
Imine Formation and Hydrolysis: The formation of the imine itself from benzaldehyde (B42025) and 1-aminopiperazine is a reversible, acid-catalyzed process. The mechanism involves nucleophilic attack of the amine on the protonated carbonyl group, followed by dehydration. The pH of the reaction medium is critical; at low pH, the amine is protonated and non-nucleophilic, while at high pH, the carbonyl is not sufficiently activated. libretexts.org The reverse reaction, hydrolysis, also proceeds via an acid-catalyzed pathway.
Role of N Phenylmethylene 1 Piperazinamine As a Privileged Scaffold and Chemical Intermediate
Applications in Medicinal Chemistry as a Core Structure
The N-(Phenylmethylene)-1-piperazinamine scaffold is of significant interest in medicinal chemistry due to the established biological activities of its derivatives, which include potential antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The versatility of the piperazine (B1678402) ring, with its two nitrogen atoms, allows for straightforward structural modifications, making it an ideal starting point for the synthesis of new therapeutic agents. researchgate.net This structural adaptability is crucial in drug discovery for fine-tuning a molecule's biological activity and pharmacokinetic profile. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of the N-phenylpiperazine scaffold, several SAR studies have elucidated the structural requirements for various biological activities.
Antimycobacterial Activity : In a series of N-arylpiperazine conjugates designed as antimycobacterial agents, SAR analysis revealed that specific substitutions are critical for activity against Mycobacterium tuberculosis. For instance, the compounds 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride and 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride were found to be the most effective inhibitors of M. tuberculosis H37Ra. mdpi.com This highlights the importance of the lipophilic 3-trifluoromethylphenyl moiety and specific substitutions on the second piperazine nitrogen. mdpi.com
Acaricidal Activity : A study on 33 newly synthesized phenylpiperazine derivatives showed that their acaricidal activity was highly dependent on the substitution pattern. nih.gov It was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good activity. nih.gov The compound 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine demonstrated the highest activity against Tetranychus urticae. nih.gov
Antitumor Activity : For N1-(flavon-7-yl)amidrazones incorporating N-piperazines, SAR studies indicated that an unsubstituted piperazine ring was preferable for activity against K562 leukemia cells. nih.gov Furthermore, a phenyl group at the C-2 position of the flavone (B191248) moiety was important for this activity, whereas compounds with a methyl substituent at the same position were inactive. nih.gov
Equilibrative Nucleoside Transporter (ENT) Inhibition : In a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), an ENT inhibitor, modifications to the molecule significantly altered potency and selectivity. polyu.edu.hk Replacing the naphthalene (B1677914) group with a benzene (B151609) ring eliminated inhibitory effects on both ENT1 and ENT2. However, adding a methyl or ethyl group to the benzene ring could restore activity. The presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both transporters. polyu.edu.hk
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for N-Phenylpiperazine Derivatives
| Biological Activity | Key Structural Feature | Effect on Activity | Source |
|---|---|---|---|
| Antimycobacterial | 3,4-dichlorophenyl or diphenylmethyl substitution at N-4 of piperazine | Most effective inhibition of M. tuberculosis H37Ra | mdpi.com |
| Acaricidal | Trifluoromethylsulfonyl group at N-4 of a substituted phenylpiperazine | Highest activity against Tetranychus urticae | nih.gov |
| Antitumor (Anti-K562) | Unsubstituted piperazine ring | Enhanced activity | nih.gov |
| ENT Inhibition | Halogen substituent on the phenyl ring attached to piperazine | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |
The synthesis of the core this compound structure typically involves a condensation reaction between piperazine and benzaldehyde (B42025). ontosight.ai From this and related phenylpiperazine intermediates, a vast library of bioactive analogs can be designed and synthesized through various chemical strategies.
Multi-step Synthesis : A common approach involves sequential reactions to build complexity. For example, a series of acaricidal phenylpiperazine derivatives were synthesized via sulfonylation of a substituted aniline (B41778), followed by reduction, alkylation, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and a final N-substitution reaction on the piperazine ring. nih.gov
Reaction with Butadiene Derivatives : New piperazine derivatives have been synthesized by reacting S-substituted-3-nitro-1,3-butadienes with various 1-substituted piperazines in chloroform (B151607) at room temperature. researchgate.net
N-Alkylation Methods : Standard methods to produce N-alkylpiperazine analogs include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. mdpi.com
Cyclization Reactions : The formation of the piperazine ring itself is a key step. The reaction of aniline derivatives with bis(2-chloroethyl)amine hydrochloride at high temperatures is noted for its high yield and operational simplicity. nih.gov
Table 2: Selected Synthetic Methods for Phenylpiperazine Derivatives
| Synthetic Goal | Key Reagents/Method | Source |
|---|---|---|
| Core Scaffold Synthesis | Condensation of piperazine and benzaldehyde | ontosight.ai |
| Piperazine Ring Formation | Cyclization with bis(2-chloroethyl)amine hydrochloride | nih.gov |
| N-Alkylation | Nucleophilic substitution, reductive amination, amide reduction | mdpi.com |
| Complex Analog Synthesis | Reaction of piperazine derivatives with S-substituted-3-nitro-1,3-butadienes | researchgate.net |
Derivatives of the this compound scaffold exert their biological effects by interacting with various biological targets, including enzymes and receptors. ontosight.ai Mechanistic studies help to understand the molecular basis of these interactions.
Enzyme Inhibition : Some piperazine derivatives show promise by inhibiting enzymes involved in disease pathways. ontosight.ai For example, while a series of 3,5-bis(phenylmethylene)-1-(N-arylmaleamoyl)-4-piperidones displayed potent cytotoxicity, they were found to be only weak inhibitors of human N-myristoyltransferase at high concentrations. nih.gov
Receptor/Transporter Binding : A derivative of FPMINT, compound 3c, was identified as a potent inhibitor of equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk Mechanistic studies revealed that it acts as an irreversible and non-competitive inhibitor, as its inhibitory effect could not be removed by washing. The compound was found to reduce the Vmax of uridine (B1682114) uptake by the transporters without affecting the Km, indicating it does not compete with the substrate for the binding site. polyu.edu.hk
Antimicrobial Action : The antimycobacterial activity of N-arylpiperazine conjugates against Mycobacterium tuberculosis suggests direct interaction with targets essential for the bacterium's survival. mdpi.com
Computational techniques are increasingly used to accelerate the discovery of new ligands based on the piperazine scaffold.
Molecular Modeling : To understand the potent cytotoxicity of a series of 3,5-bis(phenylmethylene)-1-(N-arylmaleamoyl)-4-piperidones, molecular modeling was used to identify key interplanar angles and interatomic distances that contributed to the observed bioactivity. nih.gov This information provides a basis for future structural modifications. nih.gov
Molecular Docking : To investigate the binding of an FPMINT analog (compound 3c) to ENT transporters, molecular docking analysis was performed. polyu.edu.hk The results suggested that its binding site in ENT1 may be different from that of conventional inhibitors, providing insight into its unique inhibitory mechanism. polyu.edu.hk
QSAR Models : Predictive quantitative structure-activity relationship (QSAR) models have been successfully used in library screening to identify novel piperazine-based ligands, demonstrating the power of virtual screening in drug discovery. nih.gov
This compound in Coordination Chemistry
Beyond medicinal chemistry, the this compound scaffold and its derivatives are valuable as ligands in coordination chemistry. ontosight.ai The presence of multiple nitrogen donor atoms allows these molecules to form stable complexes with a variety of metal ions.
The structural features of piperazine-based ligands, such as their flexibility and the number and location of donor sites, can be tailored to synthesize coordination polymers with specific network topologies and properties.
A study utilizing a long, flexible dipyridyl ligand derived from piperazine, α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine) (L), demonstrated its versatility in forming complexes with Co(II), Cd(II), and Ag(I) ions. nih.gov
Complexes with Co(II) and Cd(II) : With cobalt and cadmium, the ligand L adopted a linear conformation, creating a long bridging distance of 2.6 nm between metal centers. This resulted in the formation of poly-[Cd(L)(TPA)] and poly-[Co(L)(IPA)], where TPA is terephthalate (B1205515) and IPA is isophthalate. nih.gov
Complexes with Ag(I) : With silver ions, the ligand showed more complex coordination behavior. In poly-[Ag2(CF3SO3)2(L)], the ligand coordinated through both its pyridine (B92270) groups and two of the four piperazine nitrogen atoms, resulting in a high-connectivity 2-dimensional network. nih.gov In another silver complex, poly-Ag2(L)2·2MeCN, a porous 3-dimensional network was formed. nih.gov This material exhibited fascinating structural dynamics, undergoing a rapid single-crystal-to-single-crystal rearrangement upon guest exchange from acetonitrile (B52724) to water. nih.gov
Table 3: Coordination Complexes with a Piperazine-Derived Ligand (L)
| Complex | Metal Ion | Co-ligand | Resulting Network | Source |
|---|---|---|---|---|
| poly-[Cd(L)(TPA)] | Cd(II) | Terephthalate (TPA) | Distorted dia network | nih.gov |
| poly-[Co(L)(IPA)] | Co(II) | Isophthalate (IPA) | Distorted (4,4) network | nih.gov |
| poly-[Ag2(CF3SO3)2(L)] | Ag(I) | Trifluoromethanesulfonate | 2-Dimensional network | nih.gov |
| poly-Ag2(L)2·2MeCN | Ag(I) | Tetrafluoroborate | Porous 3-Dimensional cds network | nih.gov |
The Pivotal Role of this compound in Chemical Innovation
The versatile compound this compound is a significant player in modern chemistry, serving as both a privileged scaffold for creating complex molecules and a crucial chemical intermediate. Its unique structure, which combines a piperazine ring with a phenylmethylene group, provides a foundation for developing new materials and catalysts, and for streamlining the synthesis of intricate organic compounds.
The core of this compound's utility lies in its piperazine component. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is a common feature in a wide array of biologically active compounds. rsc.orgsemanticscholar.org The presence of two nitrogen atoms allows for substitutions that can fine-tune the molecule's properties, making it a versatile building block. rsc.org This adaptability extends to the formation of metal complexes, where the nitrogen atoms can act as donor sites, leading to applications in catalysis and the development of metal-organic frameworks (MOFs). rsc.org
Chelation Properties and Catalytic Potential of Metal Complexes
The ability of this compound and its derivatives to form stable complexes with metal ions is a key aspect of their chemical utility. This chelation is primarily driven by the nitrogen atoms within the piperazine ring and can be further influenced by other functional groups attached to the molecule.
Chelation Properties and Metal Binding Modes
While specific studies on the chelation of this compound are not extensively detailed in the reviewed literature, the behavior of closely related piperazine-based ligands provides significant insights. For instance, in metal complexes of N,N'-(piperazine-1,4-dibis((phenylmethylene)))diacetamide, a more complex derivative, the ligand acts as a bidentate chelating agent. ijpcbs.com In these complexes, one of the piperazine nitrogen atoms and the oxygen atom of an adjacent amide group coordinate with the central metal ion. ijpcbs.com This mode of binding is confirmed by spectroscopic data, which shows shifts in the characteristic infrared absorption bands of the C-N-C group of the piperazine and the amide's carbonyl group upon complexation with a metal. ijpcbs.com This suggests that this compound likely engages in similar bidentate or potentially polydentate coordination, utilizing its imine nitrogen and the second nitrogen of the piperazine ring.
Catalytic Applications of Metal-N-(Phenylmethylene)-1-piperazinamine Complexes
Metal complexes derived from piperazine-based ligands have shown significant promise in various catalytic applications. rsc.orgresearchgate.net While specific catalytic activities of this compound complexes are not widely reported, the broader class of Schiff base metal complexes, to which these compounds belong, are known to be active catalysts for a range of organic transformations. For example, transition metal complexes of other Schiff base ligands have been effectively used in the polymerization of norbornene and the oligomerization of ethylene (B1197577) when activated by a co-catalyst like methylaluminoxane (B55162) (MAO). researchgate.net The catalytic behavior of these complexes is often influenced by the specific metal ion and the structure of the ligand. researchgate.net
Utility in Materials Science
The structural features of this compound make it a valuable component in the design of advanced materials, including polymers and supramolecular structures.
Polymer and Supramolecular Assembly Applications
Piperazine and its derivatives are increasingly being incorporated into polymer backbones to create functional materials with specific properties. semanticscholar.orgresearchgate.net The presence of the piperazine unit can enhance properties such as hydrophilicity and provides sites for further functionalization. researchgate.net Although direct polymerization of this compound is not extensively documented, the general strategy of using piperazine-based monomers to create stimuli-responsive polymers is well-established. researchgate.net These polymers can respond to changes in their environment, such as pH or temperature, making them suitable for applications in drug delivery and as chemical sensors. researchgate.net
In the realm of supramolecular chemistry, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a candidate for the construction of self-assembling systems. While specific examples involving this compound are limited, related structures like 1,3,5-triazine (B166579) derivatives are known to form well-defined oligomers and macrocycles through these interactions. rsc.org
Development of Functional Materials and Additives
The incorporation of piperazine derivatives into materials can impart specific functionalities. For instance, piperazine-based polymers have been developed as antimicrobial agents, addressing the need for materials that can inhibit or kill pathogenic microorganisms. semanticscholar.org The piperazine moiety can also be found in polymers designed for drug delivery applications, where it can improve the solubility and bioavailability of therapeutic agents. nih.gov
This compound as a Key Intermediate in Organic Synthesis
The reactivity of the imine bond and the presence of a nucleophilic nitrogen atom make this compound a useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.
The synthesis of various heterocyclic structures often involves the use of piperazine as a starting material or as a key building block. nih.gov For example, piperazine derivatives are crucial in the synthesis of compounds with applications in medicinal chemistry, such as those with antitumor properties. nih.gov The N-benzylidene group in this compound can act as a protecting group for the amine, which can be removed or transformed in subsequent synthetic steps. Furthermore, the imine functionality itself can participate in various chemical reactions, such as reductions to form secondary amines or additions of nucleophiles to the carbon-nitrogen double bond. While specific, detailed examples of this compound as a key intermediate are not abundant in the surveyed literature, the synthetic utility of both piperazine and N-benzylidene anilines strongly suggests its potential in the construction of diverse molecular architectures. nih.govnih.gov
Future Directions and Emerging Research Avenues for N Phenylmethylene 1 Piperazinamine
Development of Novel and Efficient Synthetic Methodologies for N-(Phenylmethylene)-1-piperazinamine and its Analogs
The conventional synthesis of this compound typically involves a condensation reaction between 1-aminopiperazine and benzaldehyde (B42025). ontosight.ai While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Drawing inspiration from advances in the synthesis of other piperazine (B1678402) derivatives, several promising avenues emerge.
One key area for development is the adoption of one-pot synthesis and multi-component reactions . These strategies enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. For instance, methodologies developed for other cyclic amines, which involve the cyclocondensation of primary amines and alkyl dihalides under microwave irradiation, could be adapted for the synthesis of this compound analogs. acs.org
Furthermore, the exploration of metal-free catalytic systems presents a green and cost-effective alternative to traditional methods that may rely on heavy metal catalysts. mdpi.com Research into organocatalysis for the formation of related imine and piperazine structures could yield novel pathways to this compound and its derivatives with high yields and selectivity. researchgate.net
Future synthetic efforts will also likely concentrate on creating a diverse library of analogs. This can be achieved by varying the substituents on both the phenyl ring and the piperazine nucleus. Such a library is crucial for structure-activity relationship (SAR) studies, which are fundamental to optimizing the compound's biological activity.
Table 1: Potential Future Synthetic Strategies for this compound Analogs
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and enhanced purity. acs.org |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved safety, scalability, and process control. |
| Solid-Phase Synthesis | Attaching the piperazine core to a solid support for sequential reactions. | Facilitates purification and automation, ideal for combinatorial library generation. researchgate.net |
| Biocatalysis | Employing enzymes to catalyze specific synthetic steps. | High chemo-, regio-, and stereoselectivity under mild conditions. |
Advanced Computational Studies for Enhanced Predictive Capabilities in Drug Design and Material Science
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating the research and development process. For this compound, advanced computational studies can provide profound insights into its structure, reactivity, and potential interactions with biological targets.
Molecular docking simulations are another critical computational tool. These studies can predict the binding affinity and orientation of this compound and its analogs within the active site of various biological targets. This in silico screening approach allows for the rapid identification of promising drug candidates and helps to prioritize synthetic efforts. ontosight.ai
In the realm of material science, computational modeling can predict the properties of polymers or coordination complexes incorporating the this compound scaffold. ontosight.ai These predictions can guide the design of novel materials with desired electronic, optical, or mechanical properties.
Exploration of New Biological Targets and Therapeutic Areas for Piperazine-Based Compounds
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antipsychotic agents. nih.govresearchgate.netnih.gov While the specific biological activities of this compound are not yet extensively documented, the known activities of its derivatives and other piperazine-containing compounds suggest several promising areas for future investigation. nih.gov
Antimicrobial and Antifungal Activity: Numerous N-substituted piperazine derivatives have demonstrated significant activity against various bacterial and fungal pathogens. researchgate.netnih.gov Future research should involve screening this compound and a library of its analogs against a broad panel of clinically relevant microbes, including drug-resistant strains. nih.gov
Anticancer Activity: The piperazine moiety is a common feature in many anticancer drugs. nih.gov Investigations into the cytotoxic effects of this compound on various cancer cell lines could uncover novel antitumor agents. nih.gov Subsequent studies could then focus on identifying the specific molecular targets and mechanisms of action, such as the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
Neuropharmacology: Piperazine derivatives are well-known for their activity in the central nervous system (CNS), targeting receptors for neurotransmitters like serotonin (B10506) and dopamine. researchgate.net Given that some piperazine compounds have shown potential in treating neurodegenerative diseases like Alzheimer's, exploring the neuroprotective effects of this compound is a compelling avenue. mdpi.com This could involve investigating its ability to inhibit protein aggregation or modulate neuroinflammatory pathways.
Other Therapeutic Areas: The versatility of the piperazine scaffold suggests that the therapeutic potential of this compound is not limited to the areas mentioned above. It could also be explored for its activity as an anti-inflammatory, analgesic, or acaricidal agent. mdpi.com
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To efficiently explore the vast chemical space around the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential.
Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. ontosight.ai By systematically modifying the phenyl and piperazine moieties of this compound, researchers can generate thousands of unique analogs. This can be achieved using techniques like parallel synthesis or split-and-pool methods on solid supports. researchgate.net
Once a compound library is generated, High-Throughput Screening (HTS) can be employed to rapidly test these compounds for activity against a specific biological target or in a particular cellular assay. nih.gov HTS platforms utilize robotics and automated data processing to screen tens of thousands of compounds per day, making it a highly efficient method for identifying "hits"—compounds that show promising activity.
Table 2: A Generalized Workflow for HTS-Based Lead Discovery
| Step | Description | Key Considerations |
| 1. Assay Development | Design and optimize a robust and sensitive biological assay suitable for automation. | Assay should be specific, reproducible, and have a good signal-to-noise ratio. |
| 2. Library Screening | Screen the this compound analog library at a single concentration. | Identify initial "hits" that show activity above a certain threshold. |
| 3. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | Use fresh compound samples to ensure data reliability. |
| 4. Dose-Response Analysis | Test confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50). | Establish a preliminary structure-activity relationship (SAR). |
| 5. Secondary Assays | Evaluate promising hits in more complex, physiologically relevant assays. | Assess selectivity, mechanism of action, and potential off-target effects. |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling more accurate predictions and accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, these technologies can be applied in several key areas.
Predictive Modeling: ML algorithms can be trained on existing data from piperazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of newly designed this compound analogs in silico, allowing researchers to prioritize the synthesis of the most promising candidates. AI can also be used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process.
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and safety profiles, these algorithms can generate novel, optimized structures for synthesis and testing.
Data Analysis and Interpretation: The large datasets generated from HTS and combinatorial synthesis can be effectively analyzed using ML algorithms to identify complex patterns and structure-activity relationships that may not be apparent through traditional analysis. mdpi.com This can provide deeper insights into the key molecular features required for a desired biological effect.
The integration of AI and ML into the research pipeline for this compound holds the promise of significantly reducing the time and cost associated with drug discovery, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.
Q & A
Basic: What are the key synthetic pathways for N-(Phenylmethylene)-1-piperazinamine derivatives?
Methodological Answer:
The synthesis typically involves a condensation reaction between an aromatic aldehyde (e.g., 4-methylbenzaldehyde or 2,3-dichlorobenzaldehyde) and a substituted piperazine amine. For example:
Step 1: React 4-(1-naphthylmethyl)-1-piperazineamine with an aldehyde under reflux in ethanol/methanol.
Step 2: Purify via column chromatography or recrystallization.
Key intermediates are characterized by NMR and mass spectrometry to confirm imine bond formation .
Basic: Which analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substituents.
- Infrared Spectroscopy (IR): Detect C=N stretches (~1600–1650 cm⁻¹) and aromatic C-H vibrations.
- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns .
Advanced: How do substituents on the benzylidene ring affect reactivity and receptor binding affinity?
Methodological Answer:
Substituents modulate electronic effects (inductive/resonance) and steric hindrance:
- Electron-withdrawing groups (e.g., Cl): Increase imine stability but reduce nucleophilicity.
- Hammett Equation Analysis: Quantifies substituent effects on reaction rates (e.g., ρ = -0.24 for meta-substituted derivatives, indicating attenuated electronic transmission) .
- Binding Affinity: Chloro or fluoro substituents enhance serotonin receptor (5-HT) binding due to increased lipophilicity and π-π stacking .
Advanced: How can researchers resolve contradictions in reported receptor binding data across studies?
Methodological Answer:
Contradictions often arise from:
- Experimental Conditions: Variations in assay pH, solvent polarity, or temperature.
- Structural Isomerism: E/Z isomerism in imine bonds alters binding conformations.
- Resolution Strategy:
- Use standardized radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A).
- Perform molecular docking simulations to validate stereochemical preferences .
Basic: What are the common biological targets of this compound derivatives?
Methodological Answer:
Primary targets include:
- Serotonin Receptors (5-HT): Subtype selectivity (e.g., 5-HT₂A vs. 5-HT₁A) depends on naphthylmethyl/benzylidene substituents.
- Dopamine Receptors (D₂): Moderate affinity due to piperazine flexibility.
- In Vitro Models: HEK-293 cells transfected with human receptor subtypes are standard for profiling .
Advanced: How can researchers design derivatives with enhanced pharmacological activity?
Methodological Answer:
Rational Design Strategies:
- Bioisosteric Replacement: Replace naphthylmethyl with pyridinyl to improve solubility.
- Hybrid Derivatives: Incorporate sulfonyl or carbonyl groups for dual-target activity (e.g., serotonin + σ receptors).
- SAR Studies: Prioritize substituents at para-positions for optimal steric and electronic interactions .
Advanced: What challenges arise in interpreting reaction kinetics for this compound synthesis?
Methodological Answer:
Key challenges include:
- Attenuation Effects: The imine nitrogen reduces transmission of substituent electronic effects (ρ < 0.3 in Hammett analysis).
- Solvent Dependency: Ethanol vs. methanol alters reaction rates via hydrogen bonding with intermediates.
- Kinetic Isotope Effects (KIE): Deuterated aldehydes slow condensation, confirming proton transfer as the rate-limiting step .
Basic: What in vitro models are used to assess the pharmacological activity of these compounds?
Methodological Answer:
Common models include:
- Cell-Based Assays: HEK-293 or CHO cells expressing cloned human receptors (e.g., 5-HT₂A).
- Functional Assays: Calcium flux or cAMP measurement for GPCR activity.
- Competitive Binding Studies: Radiolabeled ligands (e.g., [³H]-spiperone) to calculate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
